(R)-(-)-4-Methyl-2-pentanol

Description

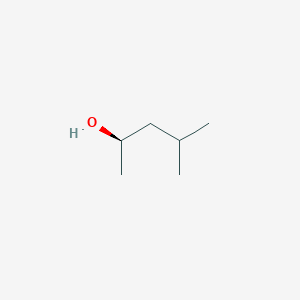

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-methylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYWICLMDOOCFB-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16404-54-9 | |

| Record name | (2R)-4-methylpentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(-)-4-Methyl-2-pentanol physical properties

An In-depth Technical Guide to the Physical Properties of (R)-(-)-4-Methyl-2-pentanol

This guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented with clarity and detail, including experimental methodologies and structured data for ease of reference.

Chemical Identity and Structure

This compound is a chiral organic compound, a secondary alcohol that is a member of the branched-chain saturated alcohol structural group. It is also known by other names such as (R)-(-)-Methyl Isobutyl Carbinol ((R)-(-)-MIBC).

-

IUPAC Name: (R)-4-Methylpentan-2-ol

-

CAS Number: 16404-54-9

-

Molecular Formula: C₆H₁₄O

-

Molecular Weight: 102.17 g/mol

-

SMILES: CC(C)C--INVALID-LINK--O

-

InChI Key: WVYWICLMDOOCFB-SSDOTTSWSA-N

Summary of Physical Properties

The quantitative physical properties of this compound and its racemic mixture are summarized in the table below. Data for the racemate (4-Methyl-2-pentanol) is included for comparison as it is more widely reported.

| Property | Value | Conditions | Reference(s) |

| Appearance | Clear, colorless liquid | Standard | |

| Melting Point | -90 °C (-130 °F; 183 K) | Standard | |

| Boiling Point | 131.6 - 132 °C (268.9 - 269.6 °F) | 1013 hPa | |

| Density | 0.802 - 0.808 g/cm³ | 20-25 °C | |

| Refractive Index (n_D) | 1.410 - 1.413 | 20 °C | |

| Solubility in Water | 15 - 16.4 g/L | 20 °C | |

| Solubility in Solvents | Soluble in ethanol, diethyl ether; miscible with most organic solvents | Standard | |

| Vapor Pressure | 3.7 mmHg | 20 °C | |

| Optical Rotation [α] | -21.0 ± 0.3° | neat, 20 °C |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for measuring the key physical properties of a liquid compound like this compound.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. Its determination is a crucial measure of purity.

A. Micro-Boiling Point (Capillary Method)

This method is suitable when only a small amount of the sample is available.

-

Preparation: A small amount (a few milliliters) of the liquid is placed in a test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a controlled manner, typically using a paraffin (B1166041) oil bath or a heating block to ensure uniform heat distribution.

-

Measurement: The bath is heated slowly. As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles. When the boiling point is reached, a rapid and continuous stream of bubbles emerges from the capillary tip.

-

Recording: The heat source is then removed. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.

An In-depth Technical Guide to (R)-(-)-4-Methyl-2-pentanol: Chemical Structure and Chirality

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and chirality of (R)-(-)-4-Methyl-2-pentanol. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its applications as a chiral building block in organic synthesis.

Chemical Structure and Nomenclature

This compound, also known by the IUPAC name (2R)-4-methylpentan-2-ol, is a chiral secondary alcohol. Its molecular structure consists of a five-carbon pentane (B18724) backbone with a hydroxyl (-OH) group on the second carbon and a methyl (-CH3) group on the fourth carbon. The molecular formula for this compound is C6H14O.

The structure of 4-methyl-2-pentanol (B46003) is detailed below. The numbering of the carbon chain begins from the end closest to the hydroxyl group, which is the principal functional group.

Caption: 2D chemical structure of 4-Methyl-2-pentanol.

Chirality and Stereochemistry

The key stereochemical feature of 4-methyl-2-pentanol is the presence of a chiral center at the C2 carbon atom. A carbon atom is chiral when it is bonded to four different substituent groups. For 4-methyl-2-pentanol, the C2 carbon is attached to:

-

A hydroxyl group (-OH)

-

A hydrogen atom (-H)

-

A methyl group (-CH3)

-

An isobutyl group (-CH2CH(CH3)2)

This chirality gives rise to two non-superimposable mirror images, known as enantiomers: this compound and (S)-(+)-4-Methyl-2-pentanol.

Absolute Configuration: (R)-enantiomer

The absolute configuration of the chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The groups attached to the chiral carbon are ranked based on atomic number.

-

Priority 1: -OH (Oxygen, atomic number 8)

-

Priority 2: -CH2CH(CH3)2 (The first carbon is attached to another carbon)

-

Priority 3: -CH3 (Carbon attached to hydrogens)

-

Priority 4: -H (Hydrogen, atomic number 1)

For the (R) configuration, when viewing the molecule with the lowest priority group (H) pointing away from the observer, the sequence from the highest priority group (1) to the third-highest (3) proceeds in a clockwise direction.

Caption: CIP priority assignment for (R)-4-Methyl-2-pentanol.

Optical Activity: (-)-enantiomer

The designation "(-)" indicates that this enantiomer is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). The specific optical rotation for this compound is approximately -21° (neat). It is important to note that the (R/S) designation is based on structural rules and does not have a direct, predictable correlation with the direction of optical rotation (+/-).

Physicochemical Properties

The quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C6H14O | |

| Molecular Weight | 102.17 g/mol | |

| CAS Number | 16404-54-9 | |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 130-133 °C at 1013 hPa | |

| Melting Point | -90 °C | |

| Density | 0.802 g/mL at 25 °C | |

| Refractive Index | n20/D 1.410 - 1.413 | |

| Specific Rotation [α] | -21.0° ± 0.3° (neat) | |

| Solubility in Water | 16.4 g/L | |

| Flash Point | 41 °C (106 °F) |

Experimental Protocols

Synthesis of this compound

Enantiomerically pure this compound is a valuable chiral building block. Key synthetic methods include the asymmetric reduction of the parent ketone and enzymatic kinetic resolution.

A. Asymmetric Reduction of 4-Methyl-2-pentanone

This is a direct method to produce the desired enantiomer. A prochiral ketone, 4-methyl-2-pentanone, is reduced using a chiral catalyst or enzyme.

-

Objective: To stereoselectively reduce the carbonyl group to a hydroxyl group, forming the (R)-enantiomer in high enantiomeric excess.

-

Reagents & Equipment:

-

Substrate: 4-Methyl-2-pentanone

-

Reducing Agent: e.g., H2 gas, isopropanol (B130326)

-

Chiral Catalyst: e.g., Ruthenium or Rhodium complexes with chiral ligands (e.g., BINAP), or a biocatalyst such as a specific ketoreductase enzyme.

-

Solvent: An appropriate organic solvent (e.g., ethanol, methanol, or buffer for enzymatic reactions).

-

Standard reaction vessel with temperature control and inert atmosphere capabilities (e.g., nitrogen or argon).

-

-

Methodology:

-

The chiral catalyst is dissolved or suspended in the chosen solvent within the reaction vessel under an inert atmosphere.

-

4-Methyl-2-pentanone is added to the mixture.

-

The reducing agent is introduced. If using H2 gas, the vessel is pressurized. If using a transfer hydrogenation method, a hydrogen donor like isopropanol is used.

-

The reaction is stirred at a controlled temperature for a specified time until completion, monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the catalyst is removed (e.g., by filtration).

-

The solvent is removed under reduced pressure.

-

The crude product is purified, typically by distillation or column chromatography, to yield pure this compound.

-

B. Enzymatic Kinetic Resolution of Racemic 4-Methyl-2-pentanol

This method separates the two enantiomers from a racemic mixture by taking advantage of the stereoselectivity of an enzyme.

-

Objective: To selectively acylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer.

-

Reagents & Equipment:

-

Substrate: Racemic (±)-4-methyl-2-pentanol.

-

Enzyme: A lipase (B570770), such as Candida antarctica lipase B (CALB), often in an immobilized form like Novozym 435.

-

Acylating Agent: e.g., vinyl acetate, acetic anhydride.

-

Solvent: An organic solvent like hexane (B92381) or toluene.

-

Reaction vessel with stirring and temperature control.

-

-

Methodology:

-

Racemic 4-methyl-2-pentanol is dissolved in the organic solvent.

-

The immobilized lipase (e.g., Novozym 435) is added to the solution.

-

The acylating agent is added, and the mixture is stirred at a controlled temperature (e.g., 30-40 °C).

-

The reaction progress is monitored by GC, aiming for approximately 50% conversion. At this point, the (S)-enantiomer has been largely converted to its ester, while the (R)-enantiomer remains as the alcohol.

-

The enzyme is filtered off for reuse.

-

The resulting mixture contains this compound and the ester of the (S)-enantiomer.

-

These two compounds are separated based on their different physical properties, typically by column chromatography or distillation.

-

Determination of Enantiomeric Purity

It is critical to determine the enantiomeric excess (ee) of the final product. Chiral gas chromatography (GC) is a common and effective method for this analysis.

Caption: Workflow for determining enantiomeric purity using Chiral GC.

Applications in Drug Development and Asymmetric Synthesis

This compound serves as a valuable chiral building block, or "chiral pool" starting material, in the synthesis of complex, enantiomerically pure molecules. In drug development, producing a single enantiomer of a chiral drug is often crucial, as different enantiomers can have vastly different pharmacological activities or toxicities. By incorporating the pre-existing stereocenter from this compound, chemists can control the stereochemistry of subsequent reaction steps, leading to the desired optically active final product. This strategy is fundamental to modern asymmetric synthesis and the efficient production of pharmaceuticals.

An In-depth Technical Guide to (R)-(-)-4-Methyl-2-pentanol

This guide provides comprehensive technical information on (R)-(-)-4-Methyl-2-pentanol, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physical and chemical properties, and other relevant data.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (2R)-4-methylpentan-2-ol |

| CAS Number | 16404-54-9[1] |

| Molecular Formula | C₆H₁₄O |

| Molecular Weight | 102.17 g/mol [2] |

| Synonyms | (R)-(-)-Methyl isobutyl carbinol |

The racemic mixture, 4-Methyl-2-pentanol, has the CAS number 108-11-2.[2][3][4][5][6] The standard IUPAC name for the racemate is 4-methylpentan-2-ol.[4][7]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methyl-2-pentanol (racemic) is presented below. Data for the specific (R)-(-) enantiomer is limited; therefore, data for the racemate is provided as a close reference.

| Property | Value |

| Appearance | Clear, colorless liquid |

| Boiling Point | 131-132 °C |

| Melting Point | -90 °C |

| Flash Point | 41 °C (106 °F) |

| Density | 0.802-0.808 g/cm³ |

| Solubility in water | 15 g/L at 20 °C |

| Vapor Pressure | 3.8 mmHg at 20 °C |

Spectroscopic Data

Extensive spectroscopic data is available for 4-Methyl-2-pentanol. This includes ¹H NMR, ¹³C NMR, and mass spectrometry data which are crucial for structural elucidation and purity assessment.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are critical for its application in research and development. A generalized workflow for its stereoselective synthesis is outlined below.

References

- 1. This compound | 16404-54-9 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 4-Methyl-2-pentanol CAS 108-11-2 | 805804 [merckmillipore.com]

- 4. 4-Methyl-2-Pentanol | C6H14O | CID 7910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Pentanol, 4-methyl- [webbook.nist.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 4-Methyl-2-pentanol - Wikipedia [en.wikipedia.org]

Synthesis of Enantiomerically Pure (R)-(-)-4-Methyl-2-pentanol: A Technical Guide

Introduction

Enantiomerically pure (R)-(-)-4-Methyl-2-pentanol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its defined stereochemistry is crucial for the biological activity and efficacy of the target molecules. This technical guide provides an in-depth overview of the principal methods for the synthesis of this compound, focusing on asymmetric synthesis, enzymatic kinetic resolution, and classical chiral resolution. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers and professionals in the development of efficient and selective synthetic routes.

Methods of Synthesis

The preparation of enantiomerically pure this compound can be broadly categorized into three main strategies:

-

Asymmetric Reduction of 4-Methyl-2-pentanone (B128772): This approach involves the direct conversion of the prochiral ketone, 4-methyl-2-pentanone, into the desired (R)-enantiomer of the alcohol using a chiral catalyst.

-

Enzymatic Kinetic Resolution of Racemic 4-Methyl-2-pentanol (B46003): In this method, a racemic mixture of 4-methyl-2-pentanol is subjected to an enzymatic reaction that selectively transforms one enantiomer, allowing for the separation of the desired unreacted enantiomer.

-

Classical Chiral Resolution: This technique relies on the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent. The differing physical properties of these salts permit their separation, followed by the recovery of the pure enantiomer.

Asymmetric Reduction of 4-Methyl-2-pentanone

The asymmetric reduction of 4-methyl-2-pentanone is a highly efficient method for obtaining this compound directly. This can be achieved through chemo-catalysis using chiral metal complexes or through biocatalysis with specific enzymes.

Ruthenium-Catalyzed Asymmetric Hydrogenation

Chiral ruthenium-BINAP complexes are well-established catalysts for the asymmetric hydrogenation of ketones.[1] The (R)-Ru-BINAP catalyst directs the addition of hydrogen to the prochiral ketone from a specific face, leading to the preferential formation of the (R)-alcohol.

Experimental Protocol: Asymmetric Hydrogenation with (R)-Ru-BINAP

-

Catalyst Preparation (in situ): A dry Schlenk flask under an inert atmosphere (e.g., argon) is charged with [RuCl₂(benzene)]₂ and (R)-BINAP in a suitable solvent such as N,N-dimethylformamide (DMF). The mixture is heated to form the active catalyst complex.

-

Hydrogenation Reaction: In a high-pressure autoclave, 4-methyl-2-pentanone is dissolved in a solvent like methanol (B129727) or ethanol. The pre-formed (R)-Ru-BINAP catalyst is added. The autoclave is then pressurized with hydrogen gas.

-

Reaction Conditions: The reaction is typically stirred at a specific temperature and pressure for a set duration to ensure complete conversion.

-

Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield enantiomerically enriched this compound.

Biocatalytic Reduction with Alcohol Dehydrogenase (ADH)

Alcohol dehydrogenases are enzymes that catalyze the reversible oxidation and reduction of alcohols and ketones, respectively, with high enantioselectivity. ADHs from microorganisms such as Lactobacillus brevis are known to reduce 4-methyl-2-pentanone to (R)-4-methyl-2-pentanol with excellent enantiomeric excess (>98% ee).[1] These reactions often employ a cofactor regeneration system to recycle the expensive nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH).

Experimental Protocol: Enzymatic Reduction with Lactobacillus brevis ADH

-

Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), 4-methyl-2-pentanone, the alcohol dehydrogenase from Lactobacillus brevis, and NADPH are combined.

-

Cofactor Regeneration: A co-substrate and a corresponding dehydrogenase (e.g., glucose and glucose dehydrogenase, or isopropanol (B130326) which is oxidized by the same ADH) are added to regenerate the NADPH consumed during the ketone reduction.

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated, and the resulting this compound is purified by distillation.

Workflow for Asymmetric Reduction

Enzymatic Kinetic Resolution of Racemic 4-Methyl-2-pentanol

Kinetic resolution is a widely used technique that leverages the stereoselectivity of enzymes to separate enantiomers. In this process, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture at a much faster rate than the other, leaving the unreacted enantiomer in high enantiomeric purity. For the synthesis of this compound, lipases are commonly employed to selectively acylate the (S)-enantiomer.

Lipase-Catalyzed Acylation

Candida antarctica lipase (B570770) B (CALB), often used in its immobilized form as Novozym 435, is particularly effective for the kinetic resolution of secondary alcohols like 4-methyl-2-pentanol. The enzyme selectively catalyzes the acylation of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. A study using Novozym 435 demonstrated the achievement of 94% enantiomeric excess for the remaining (R)-alcohol.[1]

Experimental Protocol: Kinetic Resolution with Novozym 435

-

Reaction Setup: Racemic 4-methyl-2-pentanol is dissolved in an organic solvent (e.g., hexane (B92381) or toluene). Novozym 435 and an acyl donor (e.g., vinyl acetate (B1210297) or isopropenyl acetate) are added to the solution.

-

Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 30-45 °C). The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the conversion and enantiomeric excess. The reaction is stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the acylated product.

-

Work-up and Purification: The immobilized enzyme is removed by filtration. The solvent and excess acyl donor are evaporated. The remaining mixture, containing this compound and the (S)-ester, is separated by column chromatography or distillation.

Workflow for Enzymatic Kinetic Resolution

Classical Chiral Resolution

Classical resolution involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.

Resolution with Di-p-toluoyl-D-tartaric Acid (D-DTTA)

For the resolution of racemic 4-methyl-2-pentanol, a chiral acid such as di-p-toluoyl-D-tartaric acid (D-DTTA) can be used. The alcohol first needs to be converted into a derivative that can form a salt with the chiral acid, for example, by forming a basic derivative or by other means of creating a handle for salt formation. A more direct approach for alcohols involves the formation of diastereomeric esters with a chiral acid, which can then be separated by crystallization.

Experimental Protocol: Classical Resolution via Diastereomeric Salt Formation

-

Derivative Formation (if necessary): The racemic alcohol is converted to a suitable derivative that can form a salt with a chiral acid.

-

Diastereomeric Salt Formation: The derivative of racemic 4-methyl-2-pentanol is reacted with an equimolar amount of the chiral resolving agent (e.g., D-DTTA) in a suitable solvent.

-

Fractional Crystallization: The solvent is chosen such that one of the diastereomeric salts is significantly less soluble than the other. The less soluble salt crystallizes out of the solution upon cooling or concentration and is collected by filtration.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid or base to break the salt and liberate the enantiomerically pure derivative, which can then be converted back to this compound.

Logical Flow of Classical Resolution

Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthetic methods discussed.

Table 1: Asymmetric Reduction of 4-Methyl-2-pentanone

| Catalyst/Enzyme | Method | Enantiomeric Excess (e.e.) (%) | Yield (%) | Key Reaction Conditions |

| (R)-Ru-BINAP | Asymmetric Hydrogenation | >95 | High | High H₂ pressure, Methanol/Ethanol |

| Lactobacillus brevis ADH | Biocatalytic Reduction | >98 | Good | Aqueous buffer, Cofactor regeneration |

Table 2: Kinetic Resolution of Racemic 4-Methyl-2-pentanol

| Enzyme | Method | Acyl Donor | Enantiomeric Excess (e.e.) of (R)-alcohol (%) | Conversion (%) |

| Novozym 435 (CALB) | Enzymatic Acylation | Vinyl acetate | 94 | ~50 |

| Novozym 435 (CALB) | Enzymatic Acylation | Isopropenyl acetate | >99 | ~50 |

Table 3: Classical Chiral Resolution of Racemic 4-Methyl-2-pentanol

| Resolving Agent | Method | Enantiomeric Excess (e.e.) (%) | Theoretical Max. Yield (%) | Key Steps |

| Di-p-toluoyl-D-tartaric acid | Diastereomeric Salt Crystallization | >99 | 50 | Salt formation, Fractional crystallization, Salt cleavage |

Conclusion

The synthesis of enantiomerically pure this compound can be successfully achieved through several distinct methodologies. The choice of the optimal method depends on factors such as the desired scale of production, cost considerations, and available equipment. Asymmetric reduction offers a direct and highly enantioselective route, with both chemo- and biocatalytic options providing excellent results. Enzymatic kinetic resolution is a robust and environmentally friendly method that can yield high enantiomeric purities, although the maximum theoretical yield for the desired enantiomer is 50%. Classical chiral resolution, while a well-established technique, can be more labor-intensive but is capable of producing material with very high enantiomeric purity. This guide provides the foundational information for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

Asymmetric Synthesis of (R)-4-Methyl-2-pentanol: A Technical Guide to Enantioselective Reduction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the asymmetric reduction of 4-methyl-2-pentanone (B128772) to its (R)-enantiomer, (R)-4-methyl-2-pentanol. This chiral alcohol is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. This document details three primary strategies: biocatalytic reduction using alcohol dehydrogenases, chemo-catalytic asymmetric hydrogenation with ruthenium-BINAP complexes, and lipase-catalyzed kinetic resolution of the corresponding racemic alcohol. Each section includes detailed experimental protocols, structured data presentation for easy comparison, and visualizations of workflows and reaction mechanisms.

Biocatalytic Reduction with Alcohol Dehydrogenases (ADHs)

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral alcohols.[1] Alcohol dehydrogenases (ADHs), particularly from microorganisms such as Lactobacillus brevis and Rhodococcus ruber, have demonstrated excellent performance in the asymmetric reduction of ketones.[1][2][3] These enzymes can be used as isolated enzymes or within whole-cell systems, the latter of which provides a convenient method for cofactor regeneration.

Experimental Protocol: Whole-Cell Bioreduction using Recombinant E. coli

This protocol describes the use of a recombinant Escherichia coli whole-cell biocatalyst co-expressing an (R)-selective alcohol dehydrogenase and a formate (B1220265) dehydrogenase (FDH) for NADH regeneration.[4]

1.1.1. Biocatalyst Preparation:

-

Prepare an overnight culture of recombinant E. coli cells harboring plasmids for the (R)-ADH and FDH in Luria-Bertani (LB) medium containing appropriate antibiotics at 37°C with shaking.

-

Inoculate a larger volume of Terrific Broth (TB) medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue cultivation at a lower temperature (e.g., 20-25°C) for 12-16 hours.

-

Harvest the cells by centrifugation (e.g., 5000 x g, 10 min, 4°C) and wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0). The cell paste can be used directly or lyophilized for storage.[5]

1.1.2. Asymmetric Reduction:

-

In a temperature-controlled reactor, suspend a defined amount of the prepared E. coli cell paste in a buffered aqueous solution (e.g., 100 mM Tris-HCl, pH 7.5) containing a cofactor regeneration substrate, such as sodium formate (e.g., 200 mM).[4]

-

Add 4-methyl-2-pentanone to the desired final concentration (e.g., 10-50 mM). Due to the potential for substrate inhibition, a fed-batch strategy may be employed for higher concentrations.

-

If required, a co-solvent such as isopropanol (B130326) (which can also serve as a hydrogen donor) can be added to improve substrate solubility.[5]

-

Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.

-

Monitor the reaction progress by periodically taking samples and analyzing the conversion and enantiomeric excess (ee) of the product by chiral gas chromatography (GC).

-

Upon completion, separate the cells by centrifugation. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-4-methyl-2-pentanol.

-

Purify the product by column chromatography or distillation if necessary.

Data Presentation

| Parameter | Lactobacillus brevis ADH (Whole Cell) | Rhodococcus ruber ADH (Isolated) |

| Substrate | 4-Methyl-2-pentanone | 4-Methyl-2-pentanone |

| Biocatalyst | Recombinant E. coli expressing LbADH & FDH | Purified sec-ADH "A" |

| Cofactor System | NADH (regenerated by Formate/FDH) | NADH (regenerated by Isopropanol) |

| Substrate Conc. | 10 - 100 mM | 50 mM - 2.0 M |

| Temperature | 30 °C | 30 - 50 °C |

| pH | 7.5 | 6.5 |

| Reaction Time | 12 - 24 h | 8 - 24 h |

| Conversion | >95% | >99% |

| Enantiomeric Excess (ee) | >99% (R) | >99% (R) |

| Co-solvent | Optional (e.g., 10% Isopropanol) | Isopropanol (up to 80% v/v) |

Note: The data presented are representative values based on the literature for similar ketone reductions and may require optimization for 4-methyl-2-pentanone.

Visualization

Caption: Experimental workflow for the whole-cell biocatalytic reduction.

Caption: ADH catalytic cycle with formate dehydrogenase for NADH regeneration.

Chemo-Catalytic Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation, utilizing ruthenium catalysts with chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands, is a powerful method for the enantioselective reduction of ketones.[6] This approach offers high efficiency and enantioselectivity for a broad range of substrates.

Experimental Protocol: Ru-BINAP Catalyzed Hydrogenation

This protocol is a representative example of the asymmetric hydrogenation of 4-methyl-2-pentanone using a Ru-(S)-BINAP catalyst.

2.1.1. Catalyst Preparation (in situ):

-

In a glovebox under an inert atmosphere (e.g., argon or nitrogen), charge a high-pressure autoclave equipped with a magnetic stir bar with [RuCl₂(benzene)]₂ and (S)-BINAP in a suitable solvent such as ethanol (B145695) or methanol.

-

Stir the mixture at room temperature for a specified time to allow for the formation of the active catalyst complex.

2.1.2. Asymmetric Hydrogenation:

-

Add a solution of 4-methyl-2-pentanone in the same solvent to the autoclave.

-

Seal the autoclave, remove it from the glovebox, and purge it several times with hydrogen gas.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 4-100 atm).[6]

-

Heat the reaction mixture to the specified temperature (e.g., 30-80°C) and stir vigorously.[6]

-

Monitor the reaction by observing the pressure drop and/or by analyzing aliquots via GC.

-

Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting (R)-4-methyl-2-pentanol by column chromatography on silica (B1680970) gel or by distillation.

Data Presentation

| Parameter | Ru/(S)-BINAP Catalyzed Hydrogenation |

| Substrate | 4-Methyl-2-pentanone |

| Catalyst | [RuCl₂((S)-BINAP)]₂ (in situ prepared) |

| Catalyst Loading | 0.1 - 1.0 mol% |

| Substrate Conc. | 0.1 - 1.0 M |

| Solvent | Methanol or Ethanol |

| H₂ Pressure | 50 - 100 atm |

| Temperature | 30 - 80 °C |

| Reaction Time | 6 - 24 h |

| Conversion | >95% |

| Enantiomeric Excess (ee) | >98% (R) |

Note: The data presented are representative values based on the literature for similar ketone hydrogenations and may require optimization for 4-methyl-2-pentanone.

Visualization

Caption: Experimental workflow for Ru-BINAP catalyzed asymmetric hydrogenation.

Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is an effective strategy for obtaining enantiomerically pure compounds from a racemic mixture. In this approach, an enzyme, typically a lipase (B570770), selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. For the synthesis of (R)-4-methyl-2-pentanol, the (S)-enantiomer of the racemic alcohol is selectively acylated.

Experimental Protocol: Lipase-Catalyzed Acylation

This protocol outlines the kinetic resolution of racemic 4-methyl-2-pentanol (B46003) using an immobilized lipase.

-

To a solution of racemic 4-methyl-2-pentanol in an organic solvent (e.g., hexane (B92381) or toluene), add an acyl donor (e.g., vinyl acetate (B1210297) or ethyl acetate).

-

Add an immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435). The use of an immobilized enzyme facilitates catalyst recovery and reuse.

-

Incubate the reaction mixture at a specific temperature (e.g., 30-40°C) with shaking.

-

Monitor the reaction progress by chiral GC, analyzing the enantiomeric excess of the remaining alcohol and the conversion.

-

Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the acylated product.

-

Filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

-

Separate the unreacted (R)-4-methyl-2-pentanol from the acylated (S)-enantiomer by column chromatography or distillation.

Data Presentation

| Parameter | Lipase-Catalyzed Kinetic Resolution |

| Substrate | (±)-4-Methyl-2-pentanol |

| Enzyme | Immobilized Candida antarctica Lipase B |

| Acyl Donor | Vinyl Acetate |

| Solvent | Hexane |

| Substrate Conc. | 0.1 M |

| Temperature | 40 °C |

| Reaction Time | 24 - 48 h (until ~50% conversion) |

| Conversion | ~50% |

| ee of (R)-Alcohol | >99% |

| ee of (S)-Acetate | >99% |

Note: The data presented are representative values and may require optimization.

Visualization

Caption: Experimental workflow for the lipase-catalyzed kinetic resolution.

Caption: Principle of enantioselective acylation in kinetic resolution.

Conclusion

The asymmetric synthesis of (R)-4-methyl-2-pentanol can be effectively achieved through several robust methodologies. Biocatalytic reduction with alcohol dehydrogenases offers high enantioselectivity under mild, environmentally friendly conditions. Chemo-catalytic asymmetric hydrogenation provides a highly efficient alternative with broad applicability. Finally, lipase-catalyzed kinetic resolution presents a reliable method for separating the desired enantiomer from a racemic mixture. The choice of method will depend on factors such as substrate scope, catalyst availability and cost, and process scalability. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to select and implement the most suitable strategy for their specific needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Purification and characterization of a chemotolerant alcohol dehydrogenase applicable to coupled redox reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

A Technical Guide to the Enzymatic Kinetic Resolution of Racemic 4-Methyl-2-Pentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The production of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Chiral secondary alcohols, such as the enantiomers of 4-methyl-2-pentanol (B46003), serve as crucial building blocks in the synthesis of complex, high-value molecules. Enzymatic kinetic resolution (EKR) has emerged as a powerful and sustainable method for the separation of racemic mixtures, offering high enantioselectivity under mild reaction conditions. This technical guide provides an in-depth overview of the enzymatic kinetic resolution of racemic 4-methyl-2-pentanol, with a focus on the use of lipases, particularly the immobilized form of Candida antarctica lipase (B570770) B (CALB), commercially known as Novozym 435. Detailed experimental protocols, quantitative data, and a visual representation of the workflow are presented to assist researchers in the practical application of this technique.

Introduction to Enzymatic Kinetic Resolution

Kinetic resolution is a process for separating a racemic mixture of enantiomers based on the differential reaction rates of the enantiomers with a chiral catalyst or reagent.[1] In enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer at a much faster rate than the other, leading to a mixture of a product and the unreacted, enantiomerically enriched substrate.[2][3] For the resolution of a racemic alcohol, this is typically achieved through enantioselective acylation (transesterification) or deacylation (hydrolysis).

Lipases are a widely used class of enzymes for the kinetic resolution of alcohols due to their broad substrate scope, high enantioselectivity, and stability in organic solvents.[2][4] Candida antarctica lipase B (CALB) is particularly effective and has been extensively used for the resolution of a wide range of secondary alcohols.[2][4] The immobilized form of CALB, Novozym 435, is a robust and reusable biocatalyst, making it highly suitable for both laboratory-scale and industrial applications.[5]

The Reaction: Enantioselective Acylation

The most common approach for the kinetic resolution of racemic 4-methyl-2-pentanol is the enantioselective acylation catalyzed by a lipase. In this reaction, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate (B1210297). The lipase preferentially catalyzes the acylation of one of the enantiomers (typically the (S)-enantiomer for many secondary alcohols with CALB), converting it into the corresponding ester. This leaves the other enantiomer (the (R)-enantiomer) largely unreacted and therefore enantiomerically enriched. The resulting mixture of the ester and the unreacted alcohol can then be separated by standard chromatographic techniques.

Experimental Protocols

The following protocols are based on established methodologies for the kinetic resolution of secondary alcohols using Novozym 435.

General Procedure for Enzymatic Kinetic Resolution of Racemic 4-Methyl-2-Pentanol

This protocol describes a typical batch reaction for the kinetic resolution of racemic 4-methyl-2-pentanol via acylation.

Materials:

-

Racemic 4-methyl-2-pentanol

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Vinyl acetate (acyl donor)

-

Anhydrous organic solvent (e.g., n-hexane, toluene, or tert-butyl methyl ether)

-

Reaction vessel (e.g., screw-capped flask)

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical equipment for monitoring the reaction (e.g., chiral Gas Chromatography)

Procedure:

-

To a solution of racemic 4-methyl-2-pentanol (1.0 mmol) in an anhydrous organic solvent (10 mL), add vinyl acetate (2.0 mmol).

-

Add Novozym 435 (20-50 mg) to the reaction mixture.

-

Seal the reaction vessel and place it in an orbital shaker or on a magnetic stirrer at a controlled temperature (typically 30-45 °C).

-

Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture and analyzing them by chiral GC to determine the conversion and the enantiomeric excess (e.e.) of the unreacted alcohol and the formed ester.

-

Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

-

Remove the solvent from the filtrate under reduced pressure.

-

Separate the resulting mixture of the unreacted alcohol and the ester by flash column chromatography on silica (B1680970) gel.

Analytical Method: Chiral Gas Chromatography (GC)

The determination of enantiomeric excess is crucial for evaluating the success of the kinetic resolution. Chiral GC is a common and effective method for this purpose.

Typical GC Conditions:

-

Column: A chiral capillary column (e.g., a cyclodextrin-based column such as Beta DEX™ or Gamma DEX™).

-

Carrier Gas: Helium or Hydrogen.

-

Injector and Detector Temperature: Typically 250 °C.

-

Oven Temperature Program: An initial temperature of around 60-80 °C, held for a few minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of around 150-180 °C. The exact program should be optimized for the specific column and analytes.

-

Detection: Flame Ionization Detector (FID).

The enantiomers of 4-methyl-2-pentanol and its acetate derivative will have different retention times on the chiral column, allowing for their separation and quantification to determine the enantiomeric excess.

Quantitative Data

The efficiency of a kinetic resolution is typically evaluated by the conversion percentage, the enantiomeric excess of the substrate (e.e.s) and product (e.e.p), and the enantiomeric ratio (E). The enantiomeric ratio is a measure of the enzyme's selectivity and is calculated from the conversion and the enantiomeric excesses. An E value greater than 200 is generally considered excellent for a highly selective resolution.[6]

| Substrate | Enzyme | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | e.e. of Unreacted Alcohol (%) | e.e. of Ester Product (%) | Enantiomeric Ratio (E) | Reference |

| (±)-4-Methyl-2-pentanol | Novozym 435 | Vinyl Acetate | Toluene | 30 | 24 | ~50 | >99 (R)-alcohol | - | >200 | Adapted from[4] |

| (±)-2-Pentanol | Novozym 435 | Vinyl Butyrate | - | - | 0.5 | 50 | 99 (S)-alcohol | - | - | [5] |

| (±)-Aryltrimethylsilyl chiral alcohols | Pseudomonas cepacia Lipase | Vinyl Acetate | Hexane | - | 3-24 | 50 | >99 (S)-alcohol | >99 (R)-acetate | >200 | [6] |

| (±)-2-Butanol | Novozym 435 | Vinyl Acetate | n-Hexane | 40-60 | 1.5 | ~50 | ~90 | - | - | [7] |

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the enzymatic kinetic resolution of racemic 4-methyl-2-pentanol.

References

- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 2. Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]

- 6. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

(R)-(-)-4-Methyl-2-pentanol safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of (R)-(-)-4-Methyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for this compound (CAS No: 16404-54-9), a chiral secondary alcohol utilized in asymmetric synthesis and as a versatile building block in organic chemistry.[1] Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks associated with the handling of this chemical.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following tables summarize the key quantitative data for this compound.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄O | [1] |

| Molecular Weight | 102.17 g/mol | [1][2] |

| Appearance | Colorless Liquid | [2][3][4] |

| Odor | Mild | [1][3] |

| Melting Point | -90 °C (-130 °F) | [4][5][6] |

| Boiling Point | 130-132 °C (266-270 °F) | [1][2][4][5] |

| Density | 0.802 g/mL at 25 °C | [1][2][5][6] |

| Water Solubility | 16.4 - 21.8 g/L at 20 °C | [5][7] |

| Refractive Index | ~1.411 at 20 °C | [1][3][4] |

| Specific Optical Rotation | -21° (Neat) | [1] |

Table 2: Safety and Flammability Data

| Property | Value | Source(s) |

| Flash Point | 41 °C (106 °F) - Closed Cup | [1][2][5][6] |

| Explosive Limits | Lower: 1.0% (V) / Upper: 5.5% (V) | [4][5] |

| Vapor Pressure | 4.9 hPa (3.7 mmHg) at 20 °C | [5][6] |

| Vapor Density | 3.5 - 4.09 (Air = 1) | [3][5][6] |

| Autoignition Temperature | No data available | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized below.

GHS Hazard Statements:

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[2][8][10] Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[2]

-

Skin Contact: May cause skin irritation.[10] The substance can defat the skin, potentially leading to dryness or cracking with repeated exposure.[11]

-

Eye Contact: Causes serious eye irritation and possible burns.[5][8][10]

-

Ingestion: May cause irritation of the digestive tract.[10] Swallowing the liquid may lead to aspiration into the lungs, risking chemical pneumonitis.[12]

Handling and Storage Protocols

Strict adherence to the following protocols is mandatory to ensure safety.

Safe Handling Procedures

-

Ventilation: Always use this chemical in a well-ventilated area, such as a chemical fume hood, to avoid breathing vapors or mists.[2][5][11]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[2][5][8][10] Smoking is strictly prohibited in the handling area.[2][11] Above 41°C, a closed system, ventilation, and explosion-proof electrical equipment are required.[11]

-

Equipment: Use only non-sparking tools and explosion-proof equipment to prevent ignition.[2][5][11][13]

-

Static Discharge: Take precautionary measures against static discharge.[2][5][8] Ground and bond containers and receiving equipment.[2][5]

-

Personal Hygiene: Wash hands thoroughly after handling.[5][10] Do not eat, drink, or smoke when using this product.[8]

Storage Conditions

-

General Storage: Store in a cool, dry, and well-ventilated place.[2][8][10] The recommended storage temperature is 15–25 °C.[9]

-

Container: Keep the container tightly closed and sealed.[1][2][5][8]

-

Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides.[2][4][5]

-

Peroxide Formation: This chemical may form explosive peroxides. It should be tested for peroxide formation before distillation or evaporation, or discarded after one year.[5][12]

Caption: Workflow for Safe Handling of this compound.

Exposure Controls and Personal Protection

Table 3: Occupational Exposure Limits

| Organization | Limit Type | Value | Source(s) |

| ACGIH | TWA | 25 ppm | [4][11] |

| ACGIH | STEL | 40 ppm | [4][11] |

| NIOSH | TWA | 25 ppm (100 mg/m³) | [4] |

| NIOSH | STEL | 40 ppm (165 mg/m³) | [4] |

| NIOSH | IDLH | 400 ppm | [4] |

| OSHA | TWA | 25 ppm (100 mg/m³) | [4] |

Engineering Controls

-

Ventilation: Ensure adequate ventilation, using local exhaust ventilation (e.g., fume hood) to maintain airborne concentrations below exposure limits.[8][9]

-

Safety Equipment: An eyewash station and safety shower should be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][10]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[2][8][10]

-

Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[8][10] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[10]

First-Aid Measures

Immediate action is required in case of exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][10] Seek immediate medical attention.[10]

-

Skin Contact: Take off immediately all contaminated clothing.[2][5] Rinse skin with plenty of water and soap.[2][10] Seek medical attention if irritation persists.[9]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][5] If not breathing, give artificial respiration.[10] If you feel unwell, call a POISON CENTER or doctor.[2][5]

-

Ingestion: Do NOT induce vomiting.[10] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[10] Seek immediate medical attention.[10]

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[2][10] Water spray may be used for large fires or to cool containers, but a direct stream on the liquid may be ineffective.[10][12]

-

Hazards: The substance is a flammable liquid.[2] Vapors are heavier than air and may travel to a source of ignition and flash back.[5][10] Containers may explode when heated.[10]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[5][10]

Accidental Release

-

Personal Precautions: Evacuate personnel.[5] Remove all sources of ignition and ventilate the area.[14] Avoid breathing vapors and contact with the substance.[5]

-

Containment: Prevent the spill from entering drains, as it may create a fire or explosion hazard.[5][9] Cover drains and contain the spill with sand, earth, or other non-combustible absorbent material.[5][9]

-

Cleanup: Use spark-proof tools to collect the absorbed material and place it in suitable, closed containers for disposal.[11][13]

Toxicological Information

Table 4: Acute Toxicity Data

| Route | Species | Value | Source(s) |

| Oral LD₅₀ | Rat | 2590 mg/kg | [12] |

| Dermal LD₅₀ | Rabbit | 3560 mg/kg (3.56 mL/kg) | [11][12] |

| Inhalation LCLo | Rat | 2000 ppm / 4h | [12] |

-

Carcinogenicity: This substance is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[2]

-

Mutagenicity and Teratogenicity: No information is available on mutagenic, reproductive, or developmental effects.[2] Based on available animal data, it is not expected to be a human reproductive or developmental toxicant.[7]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[2] Waste generators must determine whether a discarded chemical is classified as a hazardous waste. Do not empty into drains.[5]

This technical guide is intended for use by qualified professionals. The information provided is based on currently available data and is believed to be accurate. However, no warranty, expressed or implied, is made. Users should conduct their own investigations to determine the suitability of the information for their particular purposes.

References

- 1. This compound|CAS 16404-54-9|99% [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. 4-Methyl-2-Pentanol | C6H14O | CID 7910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 4-メチル-2-ペンタノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. carlroth.com [carlroth.com]

- 9. carlroth.com [carlroth.com]

- 10. 4-Methyl-2-pentanol(108-11-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

Commercial Suppliers and Technical Guide for High-Purity (R)-(-)-4-Methyl-2-pentanol

For researchers, scientists, and professionals in drug development, sourcing high-purity chiral compounds is a critical step in ensuring the stereochemical integrity and efficacy of synthesized molecules. (R)-(-)-4-Methyl-2-pentanol, a valuable chiral building block, is available from a select number of specialized chemical suppliers. This technical guide provides an in-depth overview of commercial sources, key specifications, and relevant experimental protocols for the synthesis and analysis of this important chiral alcohol.

Commercial Availability

High-purity this compound is offered by several reputable suppliers who specialize in fine chemicals and reagents for research and development. The table below summarizes the key specifications advertised by some of the prominent commercial sources. It is important to note that while product pages provide general specifications, a Certificate of Analysis (CoA) with lot-specific data should always be requested from the supplier for the most accurate information.

| Supplier | Product Name | Purity | Enantiomeric Excess (e.e.) | Optical Rotation | CAS Number |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | This compound | 99% | Not specified on product page | -21.0 ± 0.3° (neat)[1] | 16404-54-9 |

| Benchchem | This compound | 99%[2] | >98% e.e. (via enzymatic reactions)[2] | -21° (Neat)[2] | 16404-54-9 |

| Cymit Quimica | This compound | Varies by product | 99% ee or >99% ee | Not specified | 16404-54-9 |

Physicochemical Properties

This compound is a colorless liquid with the following properties:

-

Molecular Formula: C₆H₁₄O

-

Molecular Weight: 102.17 g/mol [2]

-

Boiling Point: 130-132 °C[2]

-

Density: 0.802 g/mL at 25 °C[2]

-

Refractive Index: ~1.411[2]

-

Flash Point: 41 °C[2]

Synthesis and Purification

The enantiomerically pure this compound is typically produced through one of two primary synthetic strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis: Enantioselective Reduction

A common and efficient method for the synthesis of this compound is the asymmetric reduction of the corresponding prochiral ketone, 4-methyl-2-pentanone (B128772). This transformation can be achieved with high enantioselectivity using chiral catalysts, particularly those based on transition metals or enzymatic systems.[2]

Experimental Protocol: Asymmetric Hydrogenation (General)

-

Catalyst Preparation: A chiral ruthenium-BINAP catalyst is prepared in situ or used as a pre-formed complex.

-

Reaction Setup: A solution of 4-methyl-2-pentanone in a suitable solvent (e.g., methanol (B129727) or ethanol) is placed in a high-pressure reactor.

-

Hydrogenation: The chiral catalyst is added, and the reactor is purged and pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure until completion.

-

Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude this compound is purified by distillation.

Chiral Resolution: Enzymatic Kinetic Resolution

Alternatively, the racemic mixture of 4-methyl-2-pentanol (B46003) can be resolved to isolate the (R)-enantiomer. Enzymatic kinetic resolution is a highly effective method that utilizes the stereoselectivity of enzymes, such as lipases.[2]

Experimental Protocol: Enzymatic Kinetic Resolution (General)

-

Reaction Setup: Racemic 4-methyl-2-pentanol is dissolved in an organic solvent, and an acyl donor (e.g., vinyl acetate) is added.

-

Enzymatic Reaction: An immobilized lipase, such as Candida antarctica lipase B (CALB), is added to the mixture, which is then agitated at a controlled temperature. The enzyme selectively acylates the (S)-enantiomer.

-

Monitoring and Quenching: The reaction progress is monitored by chiral GC until the desired conversion is reached. The enzyme is then removed by filtration.

-

Separation: The unreacted this compound is separated from the acylated (S)-enantiomer by chromatography or distillation.

Quality Control and Analysis

The critical quality attributes for this compound are its chemical purity and enantiomeric excess. These are typically determined by Gas Chromatography (GC) with a Flame Ionization Detector (FID).

Purity Determination by GC-FID

The chemical purity is assessed by GC-FID using a standard non-chiral capillary column. The percentage purity is calculated based on the relative peak areas.

Enantiomeric Excess Determination by Chiral GC

The enantiomeric excess is a measure of the stereochemical purity and is determined using a chiral GC column. These columns contain a chiral stationary phase that allows for the separation of the two enantiomers.

Experimental Protocol: Chiral GC Analysis (General)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

-

Instrumentation: A gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column) and an FID is used.[3]

-

GC Conditions: The instrument is set with an appropriate temperature program for the oven, as well as specific temperatures for the injector and detector. Hydrogen or helium is typically used as the carrier gas.[3]

-

Data Analysis: The retention times of the (R) and (S) enantiomers are determined by running a standard of the racemic mixture. The peak areas of the two enantiomers in the sample chromatogram are then used to calculate the enantiomeric excess.

Applications in Drug Development

High-purity this compound serves as a valuable chiral building block in the synthesis of complex, enantiomerically pure molecules, a strategy often referred to as "chiral pool synthesis".[2] Its defined stereocenter can be incorporated into a target molecule to introduce chirality.

References

- 1. This compound, 99% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound|CAS 16404-54-9|99% [benchchem.com]

- 3. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of (R)-(-)-4-Methyl-2-pentanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for the chiral alcohol (R)-(-)-4-Methyl-2-pentanol. The document details Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, complete with experimental protocols and data interpretation. This information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Atom Numbering

The structure of this compound is presented below, with atoms numbered for clear correlation with the NMR spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone analytical technique for the elucidation of molecular structures. The following sections present the ¹H and ¹³C NMR data for this compound. In a standard achiral solvent like CDCl₃, the (R) and (S) enantiomers will exhibit identical NMR spectra.

¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| H1 (CH₃) | 1.19 | Doublet | 6.2 | 3H |

| H2 (CH-OH) | 3.81 | Multiplet | --- | 1H |

| H3a (CH₂) | 1.15 | Multiplet | --- | 1H |

| H3b (CH₂) | 1.43 | Multiplet | --- | 1H |

| H4 (CH) | 1.70 | Multiplet | --- | 1H |

| H5, H6 (2 x CH₃) | 0.91 | Doublet | 6.6 | 6H |

| OH | 1.63 | Singlet | --- | 1H |

Table 1: ¹H NMR spectroscopic data for 4-Methyl-2-pentanol. Data acquired in CDCl₃ at 90 MHz.

¹³C NMR Spectroscopy Data

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms present in a molecule.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C1 | 23.9 |

| C2 | 65.8 |

| C3 | 48.7 |

| C4 | 24.8 |

| C5 | 22.4 |

| C6 | 23.1 |

Table 2: ¹³C NMR spectroscopic data for 4-Methyl-2-pentanol.[1] Data acquired in CDCl₃ at 22.63 MHz.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific chemical bonds. It is a powerful tool for the identification of functional groups.

| Wavenumber [cm⁻¹] | Vibrational Mode Assignment | Intensity |

| 3366 | O-H stretch | Strong, Broad |

| 2955 | C-H stretch (alkane) | Strong |

| 1468 | C-H bend (alkane) | Medium |

| 1385 | C-H bend (gem-dimethyl) | Medium |

| 1368 | C-H bend (gem-dimethyl) | Medium |

| 1145 | C-O stretch (secondary alcohol) | Strong |

| 927 | O-H bend | Medium |

Table 3: Key IR absorption bands for 4-Methyl-2-pentanol (liquid film).

The broad, strong absorption at 3366 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching vibration in an alcohol. The strong band at 1145 cm⁻¹ is indicative of the C-O stretching vibration of a secondary alcohol.

Experimental Protocols

The following sections describe generalized protocols for the acquisition of NMR and IR spectra for a liquid alcohol sample like this compound.

NMR Spectroscopy Protocol

A standard workflow for acquiring high-quality NMR spectra involves sample preparation, data acquisition, and processing.

FTIR Spectroscopy Protocol

For a neat liquid sample, Attenuated Total Reflectance (ATR) or the liquid film method are common FTIR techniques.

References

Solubility Profile of (R)-(-)-4-Methyl-2-pentanol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-4-Methyl-2-pentanol , also known as Methyl Isobutyl Carbinol (MIBC), is a chiral secondary alcohol with significant applications as a solvent and a frothing agent in mineral flotation.[1][2] Its utility in various chemical processes, including organic synthesis and the formulation of coatings and brake fluids, necessitates a thorough understanding of its solubility characteristics in a range of organic solvents.[3] This technical guide provides a comprehensive overview of the solubility profile of this compound, complete with quantitative data where available, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O | [1] |

| Molecular Weight | 102.17 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Density | 0.8075 g/cm³ at 20 °C | [1] |

| Boiling Point | 131.6 °C | [1] |

| Melting Point | -90 °C | [1] |

| Flash Point | 41 °C | [2] |

Solubility Data

This compound exhibits a distinct solubility profile, characterized by its high miscibility with most organic solvents and limited solubility in water. This is attributed to its molecular structure, which includes a polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar isobutyl group.

The following table summarizes the solubility of this compound in various solvents. For many common organic solvents, it is considered miscible, meaning it can be mixed in all proportions to form a homogeneous solution.

| Solvent | Chemical Formula | Solubility (at 20-25 °C) | Reference |

| Water | H₂O | 15 g/L | [1] |

| 1.9% (w/w) | |||

| 16.4 g/L | |||

| Ethanol | C₂H₅OH | Miscible | [1][5] |

| Diethyl Ether | (C₂H₅)₂O | Miscible | [1][5] |

| Acetone (B3395972) | C₃H₆O | Miscible | [4][6] |

| Toluene | C₇H₈ | Miscible | [4][6] |

| Hexane | C₆H₁₄ | Miscible | [7] |

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all concentrations.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." Its hydroxyl group allows for hydrogen bonding with polar solvents, while its alkyl chain facilitates interaction with nonpolar solvents.

-

In Polar Protic Solvents (e.g., Ethanol): The ability of both the solute and the solvent to engage in hydrogen bonding leads to high miscibility.

-

In Polar Aprotic Solvents (e.g., Acetone): Dipole-dipole interactions between the carbonyl group of acetone and the hydroxyl group of the alcohol contribute to its miscibility.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): Van der Waals forces between the nonpolar alkyl chain of the alcohol and the nonpolar solvent molecules are the primary drivers of solubility, resulting in miscibility.[7]

-

In Water: The hydrophobic nature of the isobutyl group outweighs the hydrophilic character of the single hydroxyl group, leading to limited solubility.[8]

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for the gravimetric determination of the solubility of this compound in an organic solvent.

4.1. Materials

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Vials with airtight caps

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (0.22 µm)

-

Oven

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a vial.

-

Place a magnetic stir bar in the vial and seal it tightly.

-

Place the vial in a thermostatically controlled environment (e.g., water bath) set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, stop the stirring and allow the undissolved solute to settle for at least 2 hours.

-

Carefully draw a known volume of the supernatant (the clear liquid above the sediment) using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, dry vial.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the saturated solution to determine the total mass of the solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80 °C).

-

Once all the solvent has evaporated, allow the vial to cool to room temperature in a desiccator.

-

Weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the solution.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

-

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Figure 1: Experimental workflow for solubility determination.

Conclusion

This compound is a versatile solvent that is miscible with a wide array of common organic solvents, a property that underpins its use in numerous industrial and research applications. Its limited aqueous solubility is also a key characteristic, particularly in applications such as liquid-liquid extraction. The provided experimental protocol offers a reliable method for researchers to quantitatively determine its solubility in specific solvents of interest, enabling precise control and optimization of their chemical processes.

References

- 1. 4-Methyl-2-pentanol - Wikipedia [en.wikipedia.org]

- 2. 4-Methyl-2-pentanol | 108-11-2 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Methyl-2-Pentanol | C6H14O | CID 7910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. Methyl Isobutyl Carbinol | MIBC | Celanese [celanese.com]

- 7. Industrial Methyl Isobutyl Carbinol (MIBC) – Bulk supplier [jil-chemicals.com]

- 8. chinachemcore.com [chinachemcore.com]

Methodological & Application

Application Notes and Protocols for the Use of (R)-(-)-4-Methyl-2-pentanol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (R)-(-)-4-Methyl-2-pentanol as a chiral building block in asymmetric synthesis. Detailed protocols, data, and visualizations are presented to facilitate its application in research and development settings.

This compound , a readily available and optically pure secondary alcohol, serves as a valuable starting material in the "chiral pool" approach to asymmetric synthesis.[1] Its defined stereocenter is leveraged to introduce chirality into more complex molecules, making it a crucial component in the synthesis of natural products and pharmaceuticals.

Application: Chiral Building Block in Pheromone Synthesis

A significant application of chiral alcohols is in the synthesis of insect pheromones, which often require high stereochemical purity for biological activity. While direct use of this compound as a chiral auxiliary in complex reactions like aldol (B89426) or Diels-Alder is not extensively documented in readily available literature, its structural motif is analogous to other chiral alcohols used in the synthesis of key chiral intermediates.[1]

A prominent example of leveraging a simple chiral building block is the asymmetric synthesis of (R)-(+)-Citronellal , a key intermediate for various optically active compounds. This synthesis showcases the principles of transferring chirality from a readily available chiral source to a target molecule.

Asymmetric Isomerization for the Synthesis of (R)-(+)-Citronellal

A highly efficient method for synthesizing (R)-(+)-citronellal with high optical purity involves the asymmetric isomerization of N,N-diethylgeranylamine using a chiral rhodium-BINAP catalyst. This protocol provides a significant improvement over the optical purity of citronellal (B1669106) obtained from natural sources.

Data Presentation: Asymmetric Isomerization to (R)-(+)-Citronellal

| Substrate | Catalyst | Product | Chemical Yield (%) | Optical Purity (ee %) |

| N,N-Diethylgeranylamine | [Rh{(+)-BINAP}(cod)]ClO₄ | (R)-(+)-N,N-Diethyl-(E)-citronellalenamine | 95 | 96 |

| N,N-Diethylnerylamine | [Rh{(-)-BINAP}(cod)]ClO₄ | (S)-(-)-N,N-Diethyl-(E)-citronellalenamine | 97 | 92 |

Experimental Protocol: Synthesis of (R)-(+)-Citronellal

This protocol is adapted from a procedure published in Organic Syntheses.

Part A: Synthesis of (R)-(+)-N,N-Diethyl-(E)-citronellalenamine

-

Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve [Rh{(+)-BINAP}(cod)]ClO₄ (0.40 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 250 mL).

-

Reaction Setup: Add N,N-diethylgeranylamine (0.40 mol) to the catalyst solution.

-

Isomerization: Heat the mixture to reflux for an appropriate time (e.g., 23 hours), monitoring the reaction by gas chromatography.

-

Work-up: After cooling, concentrate the reaction mixture under reduced pressure to obtain the crude (R)-(+)-N,N-diethyl-(E)-citronellalenamine.

Part B: Hydrolysis to (R)-(+)-Citronellal

-

Hydrolysis: The crude enamine from Part A is hydrolyzed using a two-phase system of toluene (B28343) and 2N sulfuric acid at 0°C. The pH of the aqueous layer should be maintained between 4 and 5 by the controlled addition of the acid.

-

Extraction: After complete hydrolysis, separate the organic layer. Extract the aqueous layer with ether.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure, and the resulting (R)-(+)-citronellal is purified by distillation.

Logical Workflow for Asymmetric Synthesis of (R)-(+)-Citronellal

Caption: Workflow for the synthesis of (R)-(+)-Citronellal.

Application: Enzymatic Kinetic Resolution

This compound can be efficiently obtained in high enantiomeric purity through the enzymatic kinetic resolution of its racemic mixture. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer, leaving the other unreacted.

Data Presentation: Enzymatic Kinetic Resolution of (±)-4-Methyl-2-pentanol

| Enzyme | Acyl Donor | Unreacted Alcohol | Enantiomeric Excess (ee %) of this compound |

| Novozym 435 (immobilized Candida antarctica lipase (B570770) B) | Vinyl acetate (B1210297) | This compound | 94 |

Experimental Protocol: Enzymatic Kinetic Resolution

-

Reaction Setup: To a solution of racemic 4-methyl-2-pentanol (B46003) (1.0 equiv.) in an appropriate organic solvent (e.g., hexane), add vinyl acetate (0.5 equiv.).

-

Enzymatic Reaction: Add Novozym 435 (e.g., 10 mg/mmol of alcohol) to the mixture.

-

Incubation: Stir the suspension at a controlled temperature (e.g., 30°C) and monitor the reaction progress by gas chromatography.

-

Work-up: When approximately 50% conversion is reached, filter off the enzyme.

-

Purification: The unreacted this compound can be separated from the acylated (S)-enantiomer by column chromatography.

Signaling Pathway of Enzymatic Kinetic Resolution

Caption: Enzymatic kinetic resolution of 4-methyl-2-pentanol.

References